molecular formula C5H4BrIN2 B572053 5-Bromo-6-iodopyridin-2-amine CAS No. 1223748-35-3

5-Bromo-6-iodopyridin-2-amine

Cat. No. B572053
M. Wt: 298.909
InChI Key: BGQPGYLGRNLJKR-UHFFFAOYSA-N
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Description

5-Bromo-6-iodopyridin-2-amine is a chemical compound with the molecular formula C5H4BrIN2 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-iodopyridin-2-amine is 1S/C5H4BrIN2/c6-3-1-2-4 (8)9-5 (3)7/h1-2H, (H2,8,9) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-6-iodopyridin-2-amine is a solid compound . It has a molecular weight of 298.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Catalytic Reactions and Functionalization

Copper-catalyzed selective C–N bond formation uses 5-bromo-6-iodopyridin-2-amine derivatives to achieve excellent yields in amination reactions. This process is notable for its selective amination at the C-5 position of 2-bromo-5-iodopyridine, demonstrating the compound's utility in mild and economical coupling reactions (Roy et al., 2017).

Synthesis of Functionalized Pyridines

5-Bromo-6-iodopyridin-2-amine is utilized in the synthesis of polydendate ligands bearing 5′-substituted-6-carboxylic-2,2′-bipyridine subunits. This involves a series of functionalizations and nucleophilic substitutions, showcasing the compound's role in creating complex ligand structures for further chemical applications (Charbonnière et al., 2002).

Development of Multifunctionalized Bipyridine Ligands

The synthesis of flexible polydendate ligands incorporating 5-bromo-6-iodopyridin-2-amine demonstrates the compound's utility in the preparation of multifunctionalized bipyridine ligands. These ligands are crucial in the development of coordination complexes and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation processes (Charbonnière, Weibel, & Ziessel, 2002).

Aminocarbonylation Reactions

The compound's derivatives have shown high reactivity and selectivity in palladium-catalyzed aminocarbonylation reactions. These reactions are essential for synthesizing amides and amines, which are foundational structures in developing pharmaceuticals and agrochemicals (Takács et al., 2012).

Synthesis of Anticancer Agents

5-Bromo-6-iodopyridin-2-amine serves as a key intermediate in the synthesis of Lonafarnib, a potent anticancer agent. This highlights its significant role in medicinal chemistry, where the ability to introduce functional groups through selective reactions can lead to the development of new therapeutic molecules (Song et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-6-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQPGYLGRNLJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676533
Record name 5-Bromo-6-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-iodopyridin-2-amine

CAS RN

1223748-35-3
Record name 5-Bromo-6-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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